

Application Notes and Protocols for the Synthesis of 4-Hydroxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-4'-nitrobiphenyl

Cat. No.: B1295355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of **4-Hydroxy-4'-nitrobiphenyl**, a key intermediate in the development of pharmaceuticals, dyes, and advanced materials.^[1] The presented protocol details a robust and efficient Suzuki-Miyaura cross-coupling reaction. This methodology offers high yields and functional group tolerance, making it a preferred method for the formation of biaryl compounds. Included are detailed experimental procedures, tables of quantitative data, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

4-Hydroxy-4'-nitrobiphenyl is a biphenyl derivative featuring a hydroxyl group and a nitro group at the para positions of the two phenyl rings. This substitution pattern imparts valuable chemical properties, making it a versatile building block in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

Data Presentation

Table 1: Physicochemical Properties of **4-Hydroxy-4'-nitrobiphenyl**

Property	Value
CAS Number	3916-44-7
Molecular Formula	C ₁₂ H ₉ NO ₃
Molecular Weight	215.21 g/mol [2]
Appearance	Pale yellow to light brown crystalline solid [2]
Melting Point	203-207 °C [3][4]
Solubility	Soluble in methanol, ethanol, acetone, and chloroform; sparingly soluble in water. [1][2]

Table 2: Spectroscopic Data for **4-Hydroxy-4'-nitrobiphenyl**

Technique	Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 10.1 (s, 1H, -OH), 8.25 (d, J=8.8 Hz, 2H, Ar-H), 7.80 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 2H, Ar-H)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): 158.0, 146.5, 145.8, 130.2, 128.5, 127.0, 124.2, 116.5
IR (KBr, cm ⁻¹)	v: 3340 (-OH stretch), 3080 (Ar C-H stretch), 1595 (C=C stretch), 1510, 1340 (-NO ₂ stretch), 1250 (C-O stretch), 830 (para-disubstituted C-H bend)

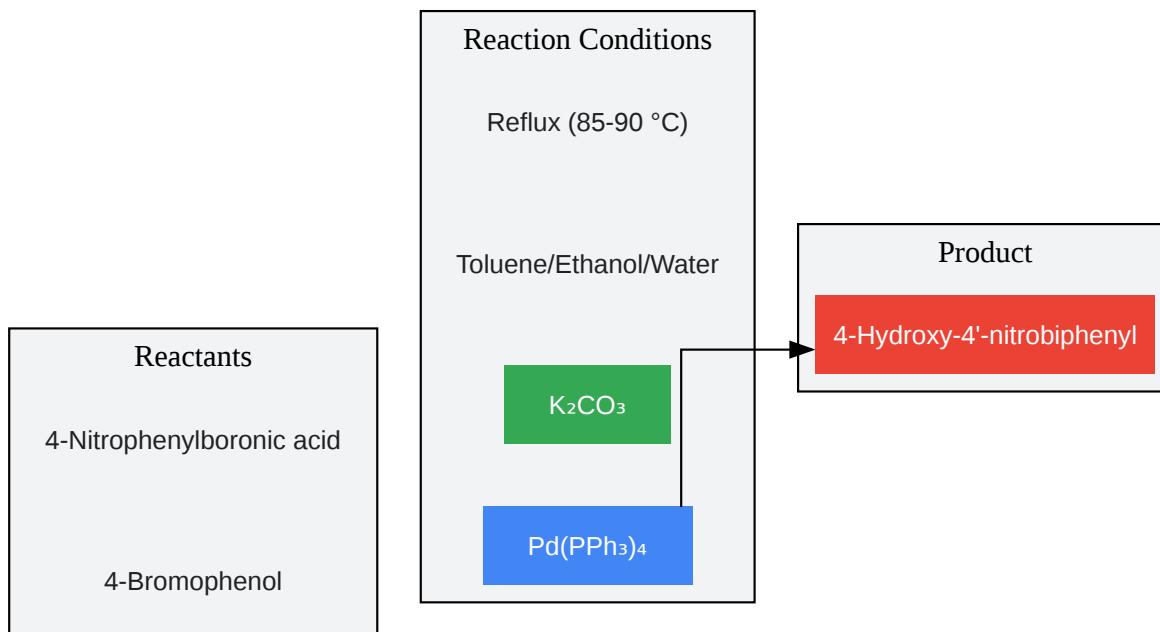
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of **4-Hydroxy-4'-nitrobiphenyl** from 4-bromophenol and 4-nitrophenylboronic acid.

Materials:

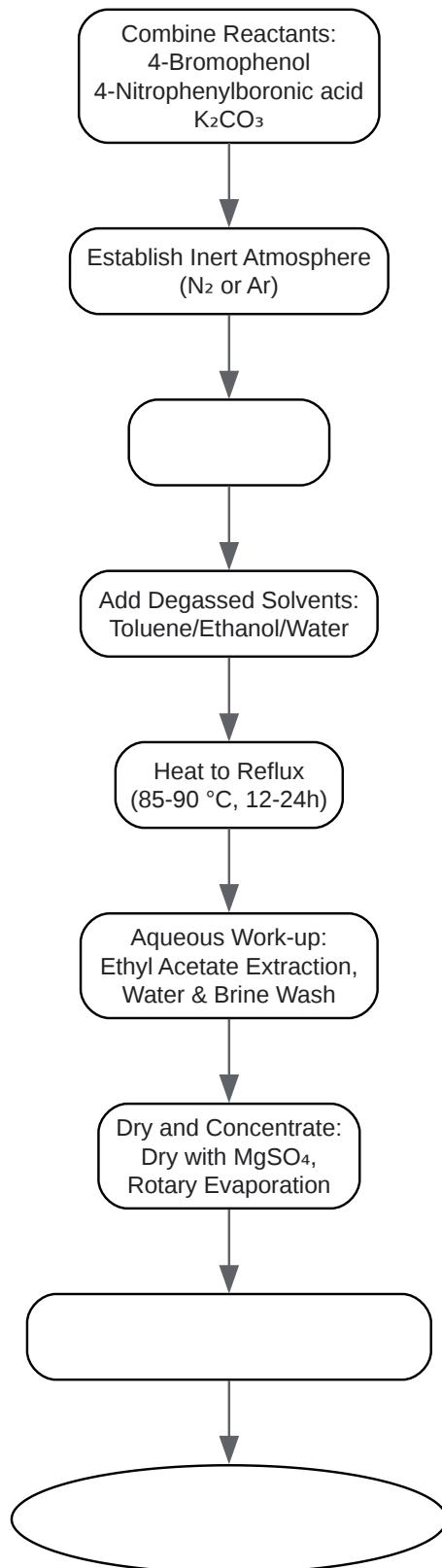
- 4-Bromophenol
- 4-Nitrophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water (degassed)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Inert gas supply (Nitrogen or Argon)

Procedure:


- Reaction Setup: To a 100 mL round-bottom flask, add 4-bromophenol (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

- Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask via syringe.
- Reaction: The reaction mixture is heated to reflux (approximately 85-90 °C) with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction (typically after 12-24 hours), the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **4-Hydroxy-4'-nitrobiphenyl** as a solid.

Table 3: Representative Quantitative Data for Synthesis


Reagent	Molar Eq.	Typical Yield (%)	Purity (%)
4-Bromophenol	1.0	85-95	>98
4-Nitrophenylboronic acid	1.2		
Pd(PPh ₃) ₄	0.03		
K ₂ CO ₃	2.0		

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling for **4-Hydroxy-4'-nitrobiphenyl** synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 3916-44-7 | 4-HYDROXY-4'-NITROBIPHENYL - Anbu Chem [finechemical.net]
- 2. Wholesale 4-Hydroxy-4'-nitrobiphenyl Powder Manufacturer [lingfengbio.com]
- 3. 3916-44-7 Cas No. | 4-Hydroxy-4'-nitrobiphenyl | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 4-HYDROXY-4'-NITROBIPHENYL price,buy 4-HYDROXY-4'-NITROBIPHENYL - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 4-Hydroxy-4'-nitrobiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295355#synthesis-of-4-hydroxy-4-nitrobiphenyl-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com